Molecular Docking Score: YOK-2204 vs. YOK-1304 vs. YTK-105 on the p62-ZZ Domain
In a direct computational docking study against the p62-ZZ domain, YOK-2204 exhibited a docking score of −5.5 kcal/mol, placing it between YOK-1304 (−5.8 kcal/mol) and YTK-105 (−4.0 kcal/mol) [1]. This 1.5 kcal/mol advantage over YTK-105 and 0.3 kcal/mol deficit relative to YOK-1304 reflect measurable differences in predicted binding energy that arise from the phenethoxy substituent pattern unique to YOK-2204 [1]. The ranking (−5.8 > −5.5 > −4.0 kcal/mol) correlates with the length and geometry of the alkoxy side chains, establishing YOK-2204 as the intermediate-affinity ligand in this series with a distinct SAR position [1].
| Evidence Dimension | Molecular docking score (predicted binding energy) on p62-ZZ domain |
|---|---|
| Target Compound Data | YOK-2204: −5.5 kcal/mol |
| Comparator Or Baseline | YOK-1304: −5.8 kcal/mol; YTK-105: −4.0 kcal/mol |
| Quantified Difference | 0.3 kcal/mol weaker than YOK-1304; 1.5 kcal/mol stronger than YTK-105 |
| Conditions | 3D structure modeling and docking against the p62-ZZ domain; energy of stable system (Supplementary Fig. 2a–f, Ji et al., 2022) |
Why This Matters
This ranking enables researchers to select YOK-2204 when an intermediate binding energy is desired—for example, to balance target engagement with the avoidance of excessive p62 activation that could trigger non-specific autophagy—or when SAR exploration requires a phenethoxy-substituted scaffold distinct from the benzyloxy (YOK-1104) or phenylpropoxy (YOK-3304) analogs.
- [1] Ji, C.H., Kim, H.Y., Lee, M.J. et al. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system. Nat Commun 13, 904 (2022). View Source
